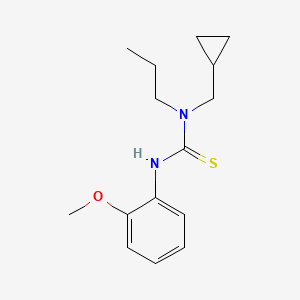![molecular formula C17H13ClN2O2S B5516498 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of compounds similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide often involves the cyclization of carbethoxyhydrazones under specific reaction conditions, such as those of the Hurd-Mori reaction (Kuticheva, Pevzner, & Petrov, 2015).
- Another relevant synthesis method includes the reaction of aminobenzofuran with acryloyl chloride, as seen in the synthesis of acrylamide monomers (Barım & Akman, 2019).
Molecular Structure Analysis
- The structural analysis of similar compounds is often conducted using spectroscopic methods such as UV-Vis, FT-IR, and NMR, combined with quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
- Derivatives of similar furan and thiazole compounds show a range of chemical reactions, including cyclization, hydrolysis, and alkylation, leading to various structural transformations (Kariuki et al., 2022).
Physical Properties Analysis
- The physical properties of such compounds are often characterized by their solubility, melting points, and stability. For example, certain acrylamides show varying solubility in water and exhibit specific thermal stability (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
- The chemical properties include reactivity, functional group transformations, and stability under various conditions. The presence of functional groups like furan and thiazole rings contributes to the unique chemical behavior of these compounds (Yadav & Ballabh, 2020).
Aplicaciones Científicas De Investigación
Catalytic Applications
Bimetallic composite catalysts incorporating compounds with structures similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide have been developed for the synthesis of arylated furans and thiophenes in aqueous media. These catalysts enable the Suzuki reaction, facilitating the production of heterobiaryls containing furyl and thienyl rings, which are crucial for developing pharmaceuticals and materials with advanced properties (Bumagin et al., 2019).
Herbicidal Activity
Research on derivatives structurally related to this compound has shown significant herbicidal activities. These compounds serve as herbicidal inhibitors of photosystem II (PSII) electron transport, demonstrating the potential of thiazolyl and furyl acrylamides in agricultural applications to control weed growth effectively (Wang et al., 2004).
Antibacterial Properties
The synthesis of furan compounds incorporating elements of the chemical structure of this compound has yielded compounds with strong antibacterial activities against Staphylococcus aureus. This suggests a potential application in developing new antibacterial agents (Hirao et al., 1971).
Material Science
Polymer complexes involving molecules similar to this compound have been studied for their potential in creating new materials. These complexes are characterized for their structural, thermal, and electronic properties, indicating their usefulness in various applications, including electronics and drug delivery systems (El-Sonbati et al., 2018).
Safety and Hazards
Sigma-Aldrich provides “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide” as part of a collection of rare and unique chemicals to early discovery researchers . They do not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . The buyer assumes responsibility to confirm product identity and/or purity .
Propiedades
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-4-1-3-12(9-13)10-15-11-19-17(23-15)20-16(21)7-6-14-5-2-8-22-14/h1-9,11H,10H2,(H,19,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKTLRNFCSUDF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)
![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)



![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)